molecular formula C12H12N2O5 B12645933 Ethyl 2-formamido (4-nitrophenyl) acrylate CAS No. 136986-60-2

Ethyl 2-formamido (4-nitrophenyl) acrylate

Cat. No.: B12645933
CAS No.: 136986-60-2
M. Wt: 264.23 g/mol
InChI Key: DMFUFMVZELKEFI-YRNVUSSQSA-N
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Description

Ethyl 2-formamido (4-nitrophenyl) acrylate is an organic compound that belongs to the class of acrylate esters It is characterized by the presence of a formamido group, a nitrophenyl group, and an acrylate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-formamido (4-nitrophenyl) acrylate typically involves the reaction of ethyl acrylate with 4-nitroaniline in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formamido (4-nitrophenyl) acrylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The formamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acrylate esters.

Scientific Research Applications

Ethyl 2-formamido (4-nitrophenyl) acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-formamido (4-nitrophenyl) acrylate involves its interaction with biological targets through various pathways. The nitrophenyl group can participate in electron transfer reactions, while the formamido group can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acrylate: A simpler ester without the formamido and nitrophenyl groups.

    4-Nitrophenyl acrylate: Lacks the formamido group but contains the nitrophenyl and acrylate moieties.

    Formamido acrylate: Contains the formamido and acrylate groups but lacks the nitrophenyl group.

Uniqueness

Ethyl 2-formamido (4-nitrophenyl) acrylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

136986-60-2

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

ethyl (E)-2-formamido-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C12H12N2O5/c1-2-19-12(16)11(13-8-15)7-9-3-5-10(6-4-9)14(17)18/h3-8H,2H2,1H3,(H,13,15)/b11-7+

InChI Key

DMFUFMVZELKEFI-YRNVUSSQSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC=O

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC=O

Origin of Product

United States

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